molecular formula C12H19NO2 B12737026 (-)-(2S)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol CAS No. 106351-44-4

(-)-(2S)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol

Cat. No.: B12737026
CAS No.: 106351-44-4
M. Wt: 209.28 g/mol
InChI Key: ONXLHKFGTDDVLQ-NSHDSACASA-N
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Preparation Methods

The preparation of H-9/64, (-)- involves several synthetic routes and reaction conditions. One method includes performing a first allylic oxidation, followed by a protection reaction, a second allylic oxidation, a reduction reaction, an acid-catalyzed coupling reaction, a methylation reaction, and finally a deprotection reaction . These steps ensure the enantioselective preparation of the compound.

Chemical Reactions Analysis

H-9/64, (-)- undergoes various types of chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Coupling Reactions: Such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.

Scientific Research Applications

H-9/64, (-)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-9/64, (-)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

H-9/64, (-)- can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

H-9/64, (-)- is unique due to its specific molecular structure and the particular synthetic routes used in its preparation, which confer distinct chemical and biological properties.

Properties

CAS No.

106351-44-4

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(2S)-1-phenoxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t11-/m0/s1

InChI Key

ONXLHKFGTDDVLQ-NSHDSACASA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1)O

Origin of Product

United States

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